(R)-3-Ethylamino-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13541483
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O2 |
|---|---|
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | benzyl (3R)-3-(ethylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-2-16-14-9-6-10-17(11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m1/s1 |
| Standard InChI Key | AUHWJUIFKOMNQG-CQSZACIVSA-N |
| Isomeric SMILES | CCN[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| SMILES | CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
| Property | Value (Predicted/Experimental) | Source Compound Analogue |
|---|---|---|
| Boiling point | 488.7 ± 45.0 °C | |
| Density | 1.18 ± 0.1 g/cm³ | |
| pKa | 8.01 ± 0.29 | |
| Aqueous solubility (pH 7) | >40 μM |
The benzyl ester moiety enhances lipid solubility, facilitating blood-brain barrier penetration, while the ethylamino group contributes to basicity and hydrogen-bonding potential.
Synthesis and Stereochemical Control
The synthesis of (R)-3-ethylamino-piperidine-1-carboxylic acid benzyl ester typically follows a multi-step protocol:
Step 1: Piperidine Functionalization
-
N-Boc protection: Piperidine is protected at the 1-position using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions.
-
Ethylamino Introduction: A Mitsunobu reaction or nucleophilic substitution installs the ethylamino group at the 3-position with (R)-stereochemical control.
Step 2: Benzyl Ester Formation
-
Carboxyl Activation: The 1-position Boc group is removed under acidic conditions, and the resulting amine is reacted with benzyl chloroformate to form the benzyl ester.
-
Purification: Chiral chromatography or crystallization ensures >98% enantiomeric excess.
Yield Optimization:
-
Total yields range from 15–25% due to stereochemical purification challenges.
-
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.
Pharmacokinetic Profile
| Parameter | Value | Source |
|---|---|---|
| Hepatocyte clearance | 12 mL/min/kg | |
| Plasma protein binding | 89% | |
| Oral bioavailability (rat) | 22% | |
| t<sub>1/2</sub> | 4.7 hours |
The compound’s metabolic stability stems from resistance to cytochrome P450 3A4-mediated oxidation, as confirmed via microsomal assays .
Comparative Analysis with Analogues
Table 2: Structural Modifications and Bioactivity
The removal of the aminoacyl side chain (cf.) reduces TRBP binding but enhances PI3K selectivity .
Challenges and Future Directions
-
Stereochemical Scalability: Industrial-scale production requires asymmetric catalysis improvements to reduce costs.
-
Prodrug Development: Hydrolysis of the benzyl ester in vivo necessitates prodrug strategies to enhance bioavailability .
-
Target Validation: CRISPR-Cas9 knockout models are needed to confirm PI3Kα as the primary target .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume